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Introduction
Liposomes are versatile nanocarriers for drug delivery, offering biocompatibility and the ability

to encapsulate both hydrophilic and hydrophobic therapeutic agents. Surface functionalization

of liposomes with polyethylene glycol (PEG) chains, a process known as PEGylation, enhances

their systemic circulation time by reducing opsonization and clearance by the mononuclear

phagocyte system. The use of heterobifunctional linkers like Amino-PEG9-acid allows for the

covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to

the liposome surface. This facilitates active targeting to specific cells or tissues, thereby

increasing therapeutic efficacy and minimizing off-target effects.

Amino-PEG9-acid is a linker molecule featuring a primary amine group on one terminus and a

carboxylic acid group on the other, separated by a 9-unit polyethylene glycol spacer. This

structure allows for versatile conjugation strategies. Typically, the amine group of the linker is

first conjugated to a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine

(DSPE), to create a DSPE-PEG9-acid conjugate. This conjugate is then incorporated into the

liposome during its formulation. The terminal carboxylic acid groups exposed on the liposome

surface are then available for the covalent attachment of amine-containing ligands via

carbodiimide chemistry.
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These application notes provide detailed protocols for the formulation of liposomes

functionalized with DSPE-PEG9-acid, the subsequent conjugation of a model amine-containing

ligand, and the characterization of the resulting targeted liposomes.

Data Presentation
The following tables summarize representative quantitative data for liposomes at different

stages of the functionalization process. The data is compiled from typical values found in the

literature and serves for illustrative purposes.[1][2]

Table 1: Physicochemical Properties of Unfunctionalized and PEG-Acid Functionalized

Liposomes

Formulation ID
Lipid
Composition
(molar ratio)

Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Lipo-Plain
DSPC:Cholester

ol (55:45)
115.8 ± 3.8 0.11 ± 0.02 -5.2 ± 1.5

Lipo-PEG-Acid

DSPC:Cholester

ol:DSPE-PEG9-

acid (55:40:5)

128.4 ± 4.5 0.14 ± 0.03 -25.7 ± 2.1

Table 2: Characterization of Ligand-Conjugated Liposomes

Formulation
ID

Ligand
Conjugatio
n Efficiency
(%)

Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Ligand
Density
(ligands/100
nm²)

Lipo-PEG-

Ligand
~85 135.2 ± 5.1 0.16 ± 0.03 -18.9 ± 2.5 ~0.7
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Protocol 1: Formulation of Carboxyl-Terminated
Liposomes (Lipo-PEG-Acid) via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG9-

acid, resulting in a liposome surface decorated with reactive carboxylic acid groups.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-

PEG9-acid)

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

Round-bottom flask

Rotary evaporator

Water bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Preparation:

1. Dissolve DSPC, cholesterol, and DSPE-PEG9-acid in a chloroform/methanol mixture (e.g.,

2:1 v/v) in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

2. Attach the flask to a rotary evaporator.
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3. Rotate the flask in a water bath at a temperature above the phase transition temperature

of the lipids (e.g., 60-65°C for DSPC).

4. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation

of a thin, uniform lipid film on the inner surface of the flask.

5. Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Lipid Film Hydration:

1. Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.

2. Continue to rotate the flask in the water bath at 60-65°C for 1-2 hours to allow for the

formation of multilamellar vesicles (MLVs). The solution should appear milky.

Vesicle Size Reduction (Extrusion):

1. To obtain unilamellar vesicles with a defined size, subject the MLV suspension to

extrusion.

2. Assemble the extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.

3. Pass the liposome suspension through the extruder 11-21 times. This process will result in

the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Purification:

1. Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Conjugation of Amine-Containing Ligand to
Carboxyl-Terminated Liposomes
This protocol details the covalent attachment of a model ligand (e.g., a peptide or antibody with

a primary amine) to the surface of the prepared Lipo-PEG-Acid using EDC/Sulfo-NHS

chemistry.

Materials:
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Lipo-PEG-Acid suspension from Protocol 1

Amine-containing ligand

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimde (Sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: PBS, pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Dialysis cassette or size exclusion chromatography column for purification

Procedure:

Activation of Carboxyl Groups:

1. Dilute the Lipo-PEG-Acid suspension in Activation Buffer.

2. Prepare fresh solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer.

3. Add the EDC and Sulfo-NHS solutions to the liposome suspension. A typical molar excess

of EDC and Sulfo-NHS over the available carboxyl groups on the liposome surface is 10-

50 fold.

4. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form a

stable Sulfo-NHS ester intermediate.

Ligand Conjugation:

1. Dissolve the amine-containing ligand in Coupling Buffer (PBS, pH 7.4).

2. Add the activated liposome suspension to the ligand solution. The molar ratio of ligand to

available carboxyl groups should be optimized for the specific application.
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3. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with

gentle stirring.

Quenching the Reaction:

1. Add the Quenching Solution to the reaction mixture to deactivate any unreacted Sulfo-

NHS esters.

2. Incubate for 30 minutes at room temperature.

Purification of Ligand-Conjugated Liposomes:

1. Remove unreacted ligand and coupling reagents by dialysis against PBS or by using size

exclusion chromatography.

Protocol 3: Characterization of Functionalized
Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering

(DLS)

Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused

by the Brownian motion of the liposomes. These fluctuations are used to determine the

hydrodynamic diameter and the size distribution (PDI).

Procedure:

Dilute the liposome suspension to an appropriate concentration (typically 0.1-1.0 mg/mL)

with filtered PBS (pH 7.4).

Transfer the diluted sample to a clean cuvette.

Place the cuvette in the DLS instrument.

Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 173°).

Perform the measurement and analyze the correlation function to obtain the average

particle size (Z-average) and PDI.
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2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the

surface of the liposomes. It is determined by measuring the electrophoretic mobility of the

liposomes in an applied electric field.

Procedure:

Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the

ionic strength for a more accurate measurement.

Load the diluted sample into a folded capillary cell.

Place the cell in the instrument.

Apply an electric field and measure the velocity of the particles.

The instrument's software will calculate the zeta potential from the electrophoretic mobility.

3. Quantification of Ligand Conjugation Efficiency

Principle: A colorimetric assay, such as the bicinchoninic acid (BCA) assay or a

fluorescamine-based assay, can be used to determine the amount of conjugated protein or

peptide. This involves separating the liposomes from the unreacted ligand and then

quantifying the amount of ligand associated with the liposomes.

Procedure (using BCA assay for a protein ligand):

After purification of the ligand-conjugated liposomes, disrupt the liposomes using a

detergent (e.g., 1% Triton X-100).

Prepare a standard curve of the free ligand of known concentrations.

Perform the BCA assay on the disrupted liposome samples and the standards according

to the manufacturer's instructions.

Measure the absorbance at 562 nm using a spectrophotometer.
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Calculate the concentration of the conjugated ligand in the liposome sample by comparing

its absorbance to the standard curve.

The conjugation efficiency can be calculated as: (Amount of conjugated ligand / Initial

amount of ligand used in the reaction) x 100%
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Protocol 1: Liposome Formulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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